N-(4-butylphenyl)-2-ethylbutanamide
Description
N-(4-butylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-ethylbutanamide backbone. The compound’s structure comprises a hydrophobic butyl chain on the phenyl ring and an ethyl-substituted butanamide moiety, which may influence its solubility, stability, and pharmacological interactions.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-8-13-9-11-15(12-10-13)17-16(18)14(5-2)6-3/h9-12,14H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
XHBYGHABDSXELA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-butylphenyl)-2-ethylbutanamide and related compounds:
Structural and Functional Analysis
Backbone Modifications
Aromatic Substituent Effects
- Butylphenyl vs. Nitrophenyl :
Research Findings on Pharmacological and Industrial Relevance
- Carbromal :
- Nitro-Substituted Amides :
- Nitro groups in aromatic amides are associated with enhanced thermal stability and applications in agrochemical or pharmaceutical intermediates .
Preparation Methods
Reaction Mechanism
This method involves converting 2-ethylbutanoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 4-butylphenylamine. The acid chloride is typically generated using thionyl chloride (SOCl₂), which activates the carboxylic acid for amide bond formation.
Experimental Procedure
-
Synthesis of 2-Ethylbutanoyl Chloride :
2-Ethylbutanoic acid (37 g, 0.32 mol) is refluxed with SOCl₂ (30 mL) at 100°C for 1 hour. Excess SOCl₂ is distilled off, yielding the acid chloride as a reactive intermediate. -
Coupling with 4-Butylphenylamine :
The acid chloride is dissolved in anhydrous THF (50 mL) and added dropwise to a solution of 4-butylphenylamine (0.3 mol) and pyridine (0.35 mol) at 0°C. The mixture is stirred for 2 hours, warmed to room temperature, and quenched with water. The product is extracted with ethyl acetate, washed with brine, and crystallized from isopropyl alcohol.
Yield : 80–85%
Purity : >99% (HPLC)
Direct Coupling Using Carbodiimide Reagents
Reaction Design
This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 2-ethylbutanoic acid and 4-butylphenylamine. The carbodiimide activates the carboxylic acid, enabling efficient coupling under mild conditions.
Optimization Insights
-
Solvent : DMF or dichloromethane (DCM) are optimal for solubility and reaction kinetics.
-
Stoichiometry : A 1:1.2 ratio of acid to amine ensures complete conversion.
-
Temperature : Reactions proceed efficiently at 0–25°C over 12–24 hours.
Yield : 75–80%
Advantage : Avoids moisture-sensitive intermediates, simplifying handling.
Solid-Phase Synthesis with Alkaline Catalysis
Methodology
A heterogeneous reaction system using potassium hydroxide (KOH) and aluminum oxide (Al₂O₃) in 1,4-dioxane promotes direct condensation between 2-ethylbutanoic acid and 4-butylphenylamine. The base deprotonates the amine, enhancing nucleophilicity.
Procedure
2-Ethylbutanoic acid (10 mmol), 4-butylphenylamine (12 mmol), KOH (15 mmol), and Al₂O₃ (2 g) are refluxed in dioxane (50 mL) for 6 hours. The catalyst is filtered, and the filtrate is concentrated. Recrystallization from ethanol yields the pure product.
Yield : 83%
Key Consideration : Excess base may lead to esterification side products; stoichiometric control is critical.
Microwave-Assisted One-Pot Synthesis
Innovation in Reactivity
Microwave irradiation accelerates the reaction between 2-ethylbutanenitrile and 4-butylphenylamine in the presence of sodium azide (NaN₃) and triethylamine hydrochloride. This method bypasses intermediate steps, directly forming the amide via a tetrazole intermediate.
Protocol
2-Ethylbutanenitrile (20.5 mmol), NaN₃ (41 mmol), and triethylamine hydrochloride (41 mmol) are suspended in nitrobenzene (50 mL) and irradiated at 100°C for 14 hours. The mixture is extracted with Na₂CO₃ solution, and the organic layer is purified via column chromatography.
Yield : 71–72%
Advantage : Reduces reaction time from days to hours.
Bromide-Activated Coupling
Mechanistic Overview
A bromo derivative of 2-ethylbutanoic acid (e.g., 2-bromo-4-methyl-3-oxopentanoic acid phenylamide) reacts with 4-butylphenylamine under basic conditions. The bromide acts as a leaving group, facilitating nucleophilic attack by the amine.
Case Study
A solution of 2-bromo-4-methyl-3-oxopentanoic acid phenylamide (13.4 g, 0.047 mol) in THF is added to a lithiated 4-butylphenylamine intermediate at −78°C. After warming to room temperature, the product is isolated via extraction and recrystallization.
Yield : 85%
Purity : 99.8% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 80–85 | >99 | High yield, scalable | Moisture-sensitive reagents |
| Carbodiimide Coupling | 75–80 | 98 | Mild conditions | Cost of coupling reagents |
| Solid-Phase Alkaline | 83 | 97 | Heterogeneous catalysis | Risk of side reactions |
| Microwave-Assisted | 71–72 | 95 | Rapid synthesis | Requires specialized equipment |
| Bromide-Activated | 85 | 99.8 | High purity, robust intermediates | Low-temperature handling required |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
